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Compound of Interest

Compound Name: CP-312

Cat. No.: B1669481 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of Garadacimab (CSL312), a first-in-class, fully human,

immunoglobulin G4 monoclonal antibody that targets activated Factor XII (FXIIa).

Introduction and Mechanism of Action
Garadacimab (CSL312) is an investigational monoclonal antibody developed for the prevention

of bradykinin-mediated diseases such as Hereditary Angioedema (HAE).[1] The activation of

Factor XII to FXIIa is a key initiating step in the kallikrein-kinin system, a cascade that leads to

the production of bradykinin.[1] In patients with HAE, deficient or dysfunctional C1-inhibitor (C1-

INH) leads to overproduction of bradykinin, resulting in increased vascular permeability and

recurrent episodes of angioedema.[1]

By specifically targeting and inhibiting FXIIa, Garadacimab prevents the downstream

production of bradykinin, thereby reducing the likelihood of angioedema attacks.[1] It has been

demonstrated to prevent bradykinin formation in plasma samples from patients with HAE.[1]

Garadacimab is also being investigated for other conditions where inflammation and fibrosis

are implicated, such as Idiopathic Pulmonary Fibrosis (IPF).[2]

Signaling Pathway: Inhibition of the Kallikrein-Kinin
System
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The diagram below illustrates the mechanism of action of Garadacimab in the context of the

kallikrein-kinin system.

Factor XII (Inactive)

Factor XIIa (Active)

Contact Activation

Prekallikrein

Activates

Kallikrein

High-Molecular-Weight
Kininogen (HMWK)

Cleaves

Bradykinin

Angioedema
(Vascular Permeability)

Induces

Garadacimab (CSL312)

Inhibits

Click to download full resolution via product page

Figure 1: Garadacimab's inhibition of FXIIa in the Kallikrein-Kinin pathway.
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Pharmacokinetics
Pharmacokinetic properties of Garadacimab have been characterized in preclinical models

(cynomolgus monkeys) and in human clinical trials, including Phase 1 first-in-human studies

and Phase 2a studies in patients with IPF.[1][3]

Absorption and Bioavailability
Translational PK/PD modeling based on preclinical monkey data was used to predict human

PK parameters. The absolute bioavailability after subcutaneous (s.c.) injection was predicted to

be 53% in humans based on monkey data.[1]

Phase 1 clinical data provided estimates of plasma bioavailability for s.c. versus intravenous

(i.v.) administration across different doses.[1]

Table 1: Subcutaneous Bioavailability of Garadacimab in Humans (Phase 1 Study)

Dose Group Estimated Plasma Bioavailability (%)

1 mg/kg 63.3%[1]

3 mg/kg 54.3%[1]

10 mg/kg 42.4%[1]

| Overall | 49.7%[1] |

The similarity between the predicted (53%) and observed (49.7%) overall bioavailability

supports the utility of the monkey model for predicting human pharmacokinetics.[1]

Distribution, Metabolism, and Elimination
As a monoclonal antibody, Garadacimab is expected to be distributed primarily in the vascular

and interstitial compartments. Its metabolism is presumed to occur via general protein

catabolism pathways into small peptides and amino acids. A minimal physiologically-based

pharmacokinetic (mPBPK) modeling approach with target-mediated drug disposition (TMDD)

was used to characterize its PK and FXIIa target binding kinetics.[1]
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Pharmacodynamics
The pharmacodynamic activity of Garadacimab is assessed by its ability to inhibit FXIIa and

affect downstream biomarkers of the kallikrein-kinin system.

Target Engagement and Biomarker Modulation
In clinical studies, PD activity is investigated by measuring biomarkers of coagulation,

inflammation, tissue remodeling, and fibrosis.[3] The model-predicted, concentration-dependent

inhibition of FXIIa-mediated kallikrein activity and prolongation of activated partial

thromboplastin time (aPTT) were confirmed in the Phase 1 study.[1]

Immunogenicity
As a protein therapeutic, Garadacimab has the potential to induce the formation of anti-drug

antibodies (ADAs).[3] In a study involving patients with IPF, 4 out of 81 participants developed

ADAs. However, two of these participants were in the placebo group, suggesting the possibility

of pre-existing antibodies, cross-reactivity, or false positives.[2] Clinical monitoring for signs of

immunogenicity is a standard part of its development program.[3]

Clinical Experimental Protocols
Garadacimab has been evaluated in multiple clinical trials. The following sections detail the

methodology of a key Phase 2a study.

Study CSL312_2002: Safety, PK, and PD in Idiopathic
Pulmonary Fibrosis

Official Title: A Randomized, Double-blind, Placebo-controlled, Study to Investigate the

Safety, Pharmacokinetics, and Pharmacodynamics of CSL312 in Subjects with Idiopathic

Pulmonary Fibrosis.[2][3]

Study Design: A prospective, Phase 2a, multicenter, randomized, double-blind, placebo-

controlled, parallel-group study.[3]

Population: Approximately 80 subjects with IPF to achieve 70 evaluable subjects.[3]

Objectives:
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Primary: To investigate the safety of CSL312 in subjects with IPF.[3]

Secondary: To characterize the systemic PK and investigate the PD activity of CSL312 in

this population.[3]

Dosing and Administration
The study utilized a combination of intravenous loading and subcutaneous maintenance doses.

Table 2: Dosing Regimen for CSL312_2002 Study

Day Dose Route of Administration

Day 1 300 mg (Loading Dose)
Intravenous (IV) push over
~3 mins[3]

Day 8 600 mg Subcutaneous (SC)[3]

Day 36 600 mg Subcutaneous (SC)[3]

| Day 64 | 600 mg | Subcutaneous (SC)[3] |

Formulation: CSL312 was supplied as a sterile solution at 100 mg/mL in 2-mL vials. The

placebo consisted of the formulation buffer without the active substance.[3]

Experimental Workflow
The workflow for a participant in the CSL312_2002 study is outlined below, from screening to

final follow-up.

Screening Period
(Up to 28 days)

Randomization
(CSL312 or Placebo)

Treatment & Observation Period
(14 weeks)

11 Study Visits Follow-Up
(Telephone Call)

90 days post-last dose End of Study
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Figure 2: Participant workflow in the CSL312_2002 clinical trial.
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Assessments
Safety: Assessed via treatment-emergent adverse events (TEAEs), vital signs, physical

exams, clinical laboratory tests, and ADA monitoring.[3]

Pharmacokinetics: Systemic PK of Garadacimab was characterized through blood sampling

at various time points.

Pharmacodynamics: Biomarkers of coagulation, inflammation, and fibrosis were analyzed.

Efficacy was assessed using spirometry.[3]

Conclusion
Garadacimab (CSL312) demonstrates a predictable pharmacokinetic profile that can be

modeled from preclinical data. Its mechanism as a potent inhibitor of FXIIa is well-defined, and

its pharmacodynamic effects on the kallikrein-kinin system have been observed in clinical

settings. Ongoing and completed clinical trials in diseases like HAE and IPF are providing

crucial data on its safety, tolerability, and therapeutic potential. The use of translational PK/PD

modeling has been instrumental in guiding dose selection for its clinical development program.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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